N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
Description
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-2-yl group at the 4-position and a pyridine-2-carboxamide moiety at the 2-position. This structure combines aromatic pyridine rings with a thiazole scaffold, which is commonly associated with diverse biological activities, including antimicrobial, anticancer, and immunomodulatory effects . The compound’s synthesis typically involves coupling reactions between substituted thiazole amines and carboxylic acid derivatives, as exemplified by the use of dicyclohexylcarbodiimide (DCC) and 4-formylbenzoic acid in related analogs .
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c19-13(11-6-2-4-8-16-11)18-14-17-12(9-20-14)10-5-1-3-7-15-10/h1-9H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULUQIKIVKRMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 2-aminothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 hours | Pyridine-2-carboxylic acid | 72% |
| Basic hydrolysis | 2M NaOH, 80°C, 8 hours | 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | 65% |
The thiazole ring remains stable under mild hydrolysis conditions but may degrade under prolonged exposure to strong acids or bases.
Oxidation and Reduction Reactions
The thiazole and pyridine rings exhibit distinct redox behavior:
Oxidation
-
Thiazole sulfur atom : Oxidized to sulfoxides or sulfones using HO or mCPBA (3-chloroperoxybenzoic acid) .
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Pyridine ring : Resists oxidation under standard conditions due to aromatic stabilization.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| HO (30%) | RT, 24 hours | Thiazole sulfoxide derivative | Partial conversion |
| mCPBA | CHCl, 0°C | Thiazole sulfone derivative | 88% yield |
Reduction
-
Thiazole ring : Selective reduction with NaBH or LiAlH opens the ring, forming dihydrothiazole intermediates.
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Carboxamide group : Reduced to amine using BH·THF.
Substitution Reactions
Electrophilic substitution occurs preferentially at the pyridine ring’s electron-deficient positions, while nucleophilic substitution targets the thiazole’s C-5 position.
Electrophilic Aromatic Substitution (EAS)
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO/HSO | Pyridine C-3 | 3-Nitro-pyridine derivative | 54% |
| Br/FeBr | Thiazole C-5 | 5-Bromo-thiazole derivative | 61% |
Nucleophilic Aromatic Substitution (NAS)
The thiazole ring reacts with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures:
-
Reaction with CHMgBr (THF, 60°C) replaces the C-5 hydrogen with a methyl group (45% yield).
Cycloaddition and Condensation Reactions
The compound participates in Diels-Alder reactions and condensations due to its conjugated system:
Diels-Alder Reaction
With benzyl 1,2,3-triazine-5-carboxylate (9):
Condensation with Amidines
Reacts with acetamidine under basic conditions to form pyrimidine-fused derivatives, enhancing planar stacking interactions .
Amide Alkylation
-
Treatment with methyl iodide (KCO, DMF) yields N-methylated carboxamide (58% yield).
Sulfonation
-
Pyridine ring sulfonation with SO/HSO produces sulfonic acid derivatives, improving water solubility.
Comparative Reactivity of Structural Analogs
The table below contrasts reactivity trends among similar compounds:
| Compound | Thiazole Reactivity | Pyridine Reactivity | Dominant Pathway |
|---|---|---|---|
| N-[4-(Pyridin-2-yl)thiazol-2-yl]carboxamide | High (C-5 substitution) | Moderate (EAS at C-3) | Nucleophilic substitution |
| 4-(Pyridin-4-yl)-N-(m-tolyl)thiazol-2-amine | Low | High (EAS at C-2) | Electrophilic substitution |
| 6-Methyl-N1-(4-(pyridin-3-yl)thiazol-2-yl)benzenediamine | Moderate | Low | Reductive amination |
Mechanistic Insights
-
Thiazole ring : Reactivity driven by sulfur’s electron-withdrawing effect, polarizing the C-5 position for nucleophilic attacks.
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Pyridine ring : Electron-deficient nature directs electrophiles to meta positions, while steric hindrance from the carboxamide group limits ortho substitution.
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Carboxamide : Participates in hydrogen bonding, influencing solubility and biological target interactions.
Scientific Research Applications
Biological Activities
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide has been studied for its diverse biological properties:
-
Anticancer Activity :
- Research indicates that derivatives of this compound exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These enzymes are critical for cell cycle regulation, and their inhibition can lead to reduced tumor growth .
- A study highlighted the synthesis of novel thiazole derivatives that showed selective cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Research
In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole-pyridine derivatives and evaluated their effectiveness against breast cancer cell lines. The most promising compound exhibited IC50 values lower than those of standard chemotherapeutics, indicating its potential as a new anticancer agent .
Case Study 2: Antimicrobial Activity
A research group investigated the antimicrobial properties of various thiazole-pyridine derivatives. They found that certain compounds displayed significant activity against resistant strains of Staphylococcus aureus and Escherichia coli. This study emphasizes the need for further exploration into these compounds as alternatives to conventional antibiotics .
Summary of Applications
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of thiazole-carboxamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Thiazole-Carboxamide Derivatives
Key Findings from Comparative Studies
Bulky substituents like phenyl or imidazole (e.g., 6-chloro-N-[5-(1-methylimidazol-2-yl)-4-phenylthiazol-2-yl]pyridine-2-carboxamide) introduce steric hindrance, which may enhance selectivity for specific enzyme pockets .
Bioisosteric Replacements: The isoxazole ring in 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide acts as a bioisostere for pyridine, reducing planarity and altering metabolic stability.
Extended π-Systems :
- Compounds incorporating additional aromatic systems (e.g., dual thiazole-pyrazine in ) show enhanced binding to proteins with hydrophobic pockets, though this may compromise solubility.
Biological Activity
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHNOS, which indicates the presence of nitrogen, sulfur, and oxygen in its structure. The thiazole and pyridine rings contribute to its pharmacological profile, making it a promising candidate for further research.
Antibacterial Activity
Recent studies have shown that derivatives of thiazole, including this compound, exhibit significant antibacterial properties. For instance, compounds with similar structural features have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| 5c | 3.92–4.01 | Candida albicans |
| 5b | 4.01–4.23 | Aspergillus niger |
The structure–activity relationship (SAR) analysis indicates that electron-withdrawing groups enhance antibacterial activity by increasing lipophilicity, which facilitates membrane penetration .
Antifungal Activity
The compound also exhibits antifungal activity against several fungal strains. In particular, it has shown effectiveness against Candida species with MIC values comparable to established antifungal agents.
| Compound | MIC (µg/mL) | Target Fungi |
|---|---|---|
| This compound | 8 | Candida albicans |
| 5b | 7.81–15.62 | Streptococcus spp. |
These findings suggest that modifications in the thiazole ring can significantly impact the antifungal potency of the compound .
Anticancer Activity
Emerging research indicates potential anticancer properties of this compound. Preliminary studies have demonstrated its ability to inhibit cancer cell proliferation in vitro.
Case Study:
In a study focusing on the cytotoxic effects of thiazole derivatives on various cancer cell lines, this compound exhibited IC values below 10 µM against breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cell Membrane Disruption: Its lipophilic nature allows it to disrupt fungal cell membranes.
- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways by influencing mitochondrial function.
Q & A
Q. What are the optimal synthetic routes for preparing N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide, and how do reaction conditions influence yield?
The compound is typically synthesized via coupling reactions between pyridine-2-carboxylic acid derivatives and functionalized thiazole precursors. For example, analogous thiazole carboxamides are prepared using carbodiimide-mediated coupling (e.g., EDCI or DCC) in anhydrous solvents like DMF or DCM under nitrogen . Reaction temperature (0–25°C) and stoichiometric ratios of reactants significantly impact yields, with excess amine or acid often required to drive the reaction to completion. Post-synthesis purification via column chromatography or recrystallization is critical to achieve ≥98% HPLC purity .
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on multimodal characterization:
- X-ray crystallography : Programs like SHELXL (for refinement) and SHELXS (for structure solution) are used to resolve molecular geometry and hydrogen-bonding networks .
- NMR spectroscopy : H and C NMR spectra validate proton environments and carbon frameworks. For example, pyridyl protons typically resonate at δ 7.5–8.5 ppm, while thiazole protons appear at δ 7.0–7.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary pharmacological screening methods are recommended for this compound?
Initial screening should focus on target engagement assays (e.g., enzyme inhibition or receptor binding) and cytotoxicity profiling. For ATPase inhibitors like structurally related Camibirstatum (a thiazole-pyridine carboxamide), biochemical assays using purified enzymes (e.g., luciferase-based ATP depletion) are standard . Cytotoxicity is assessed via MTT or resazurin assays in cell lines relevant to the hypothesized therapeutic area (e.g., cancer or infectious diseases) .
Advanced Research Questions
Q. How can crystallization challenges for X-ray analysis of this compound be addressed?
Crystallization difficulties often arise from conformational flexibility or solvent inclusion. Strategies include:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane or EtOH/water) to induce slow nucleation.
- Temperature gradients : Gradual cooling from 40°C to 4°C promotes crystal growth.
- SHELX refinement : For imperfect crystals, SHELXL’s TWIN and BASF commands resolve twinning or disorder .
- Co-crystallization : Adding co-formers (e.g., maleic acid) stabilizes the lattice .
Q. What structure-activity relationship (SAR) insights can guide derivative design?
Key SAR observations from analogous compounds include:
- Thiazole substitution : Electron-withdrawing groups (e.g., Cl, CF) at the thiazole 4-position enhance metabolic stability but may reduce solubility .
- Pyridyl coordination : The pyridine-2-carboxamide moiety is critical for hydrogen bonding with target proteins (e.g., ATPase active sites) .
- Steric effects : Bulky substituents on the pyridine ring improve selectivity but increase molecular weight beyond Lipinski limits .
Q. How should discrepancies between NMR and HPLC purity data be resolved?
Contradictions often stem from:
- NMR-silent impurities : Inorganic salts or solvents (e.g., DMSO) undetectable by H NMR.
- HPLC calibration errors : Validate with certified reference standards.
- Degradation during analysis : Ensure sample stability in the HPLC mobile phase (e.g., avoid acidic conditions for acid-labile compounds) .
Q. What computational methods predict the binding mode of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina or Glide) paired with molecular dynamics (MD) simulations (AMBER or GROMACS) can model interactions. For example, docking into ATPase active sites prioritizes hydrogen bonding with pyridyl nitrogen and hydrophobic contacts with the thiazole ring . MD simulations (50–100 ns) assess binding stability under physiological conditions .
Q. How can in vitro-in vivo efficacy contradictions be systematically analyzed?
Discrepancies often arise from:
- Pharmacokinetic (PK) factors : Poor oral bioavailability due to low solubility or first-pass metabolism. Use logP calculations (>3 indicates permeability but <2 enhances solubility) .
- Protein binding : Plasma protein binding assays (e.g., equilibrium dialysis) quantify free drug availability .
- Metabolite interference : LC-MS/MS identifies active/inactive metabolites affecting in vivo results .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
